molecular formula C8H11NO3 B14315882 4-Morpholinecarboxylic acid, 2-propynyl ester CAS No. 114406-39-2

4-Morpholinecarboxylic acid, 2-propynyl ester

Cat. No.: B14315882
CAS No.: 114406-39-2
M. Wt: 169.18 g/mol
InChI Key: WGSVDRBRDMYCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinecarboxylic acid, 2-propynyl ester is a chemical compound with the molecular formula C8H11NO3 It is an ester derivative of morpholinecarboxylic acid and is characterized by the presence of a propynyl group attached to the ester functionality

Preparation Methods

The synthesis of 4-Morpholinecarboxylic acid, 2-propynyl ester typically involves the esterification of morpholinecarboxylic acid with propargyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Esterification Reaction: Morpholinecarboxylic acid is reacted with propargyl alcohol in the presence of a strong acid catalyst. The reaction mixture is heated to facilitate the esterification process.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure ester.

Industrial production methods may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

4-Morpholinecarboxylic acid, 2-propynyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield morpholinecarboxylic acid and propargyl alcohol.

    Oxidation: The propynyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

4-Morpholinecarboxylic acid, 2-propynyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxylic acid, 2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release morpholinecarboxylic acid and propargyl alcohol, which may interact with biological pathways. The propynyl group can participate in oxidation reactions, leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

4-Morpholinecarboxylic acid, 2-propynyl ester can be compared with other ester derivatives of morpholinecarboxylic acid, such as:

    4-Morpholinecarboxylic acid, 2-propenyl ester: This compound has a propenyl group instead of a propynyl group, leading to different reactivity and applications.

    4-Morpholinecarboxylic acid, ethyl ester: The ethyl ester derivative has different physical and chemical properties due to the presence of an ethyl group.

Properties

CAS No.

114406-39-2

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

prop-2-ynyl morpholine-4-carboxylate

InChI

InChI=1S/C8H11NO3/c1-2-5-12-8(10)9-3-6-11-7-4-9/h1H,3-7H2

InChI Key

WGSVDRBRDMYCKX-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)N1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.